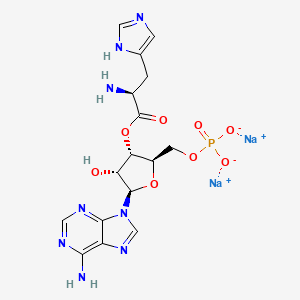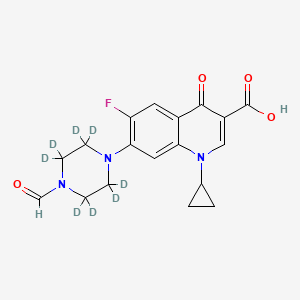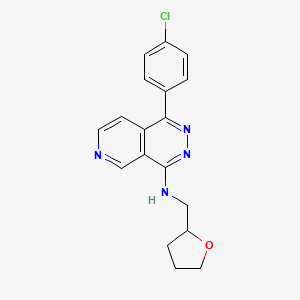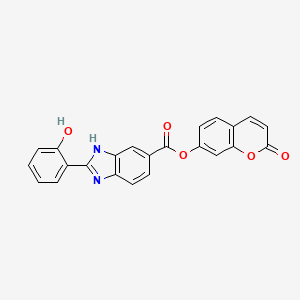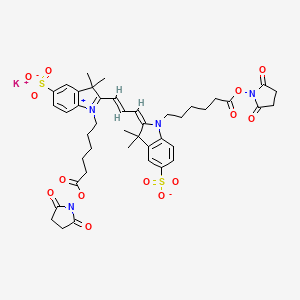
Cy 3 (Non-Sulfonated) (potassium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy 3 (Non-Sulfonated) (potassium), also known as Cyanine3 potassium, is a fluorescent dye belonging to the cyanine dye series. It is commonly used as a fluorescent marker for biomolecules, particularly in biological and biochemical research. This compound can interact with biomolecules and bind to double-helical DNA through intercalation, exhibiting enhanced fluorescence upon binding .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy 3 (Non-Sulfonated) (potassium) involves the reaction of specific cyanine dye precursors under controlled conditions. The process typically includes the following steps:
Condensation Reaction: The initial step involves the condensation of a quaternary ammonium salt with a suitable aldehyde or ketone to form the cyanine dye core.
Substitution Reaction: The core structure is then subjected to substitution reactions to introduce the desired functional groups, such as the potassium ion.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired purity and yield
Industrial Production Methods
Industrial production of Cy 3 (Non-Sulfonated) (potassium) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled temperature and pressure conditions.
Continuous Purification: The product is continuously purified using industrial-scale chromatography or crystallization techniques.
Quality Control: The final product undergoes rigorous quality control to ensure consistency and purity
Chemical Reactions Analysis
Types of Reactions
Cy 3 (Non-Sulfonated) (potassium) undergoes various chemical reactions, including:
Intercalation: The compound can intercalate into double-helical DNA, enhancing its fluorescence.
Binding Reactions: It can bind to biomolecules, such as proteins and nucleic acids, through non-covalent interactions
Common Reagents and Conditions
Common reagents used in reactions involving Cy 3 (Non-Sulfonated) (potassium) include:
Dimethylformamide (DMF): Used as a solvent to achieve effective labeling reactions.
Dimethyl sulfoxide (DMSO): Another solvent used to enhance solubility and reaction efficiency.
Major Products Formed
The major products formed from reactions involving Cy 3 (Non-Sulfonated) (potassium) are typically fluorescently labeled biomolecules, such as DNA, RNA, and proteins .
Scientific Research Applications
Cy 3 (Non-Sulfonated) (potassium) has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study molecular interactions and chemical reactions.
Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to visualize cellular structures and processes.
Medicine: Utilized in diagnostic assays and molecular imaging to detect and monitor diseases.
Industry: Applied in the development of biosensors and other analytical tools for quality control and environmental monitoring
Mechanism of Action
The mechanism of action of Cy 3 (Non-Sulfonated) (potassium) involves its ability to intercalate into double-helical DNA and bind to biomolecules. This intercalation enhances the compound’s fluorescence, making it a valuable tool for detecting and visualizing biomolecular interactions. The molecular targets include DNA, RNA, and proteins, and the pathways involved are primarily related to fluorescence enhancement upon binding .
Comparison with Similar Compounds
Similar Compounds
Cy 3 (Sulfonated) (potassium): Contains sulfonate groups, which increase water solubility and reduce aggregation in aqueous solutions.
Cy 5 (Non-Sulfonated) (potassium): Another cyanine dye with a different fluorescence emission spectrum.
Fluorescein: A different class of fluorescent dye with distinct spectral properties.
Uniqueness
Cy 3 (Non-Sulfonated) (potassium) is unique due to its specific fluorescence properties and ability to intercalate into DNA without the presence of sulfonate groups. This characteristic makes it particularly useful in applications where lower water solubility and higher fluorescence intensity are desired .
Properties
Molecular Formula |
C43H49KN4O14S2 |
|---|---|
Molecular Weight |
949.1 g/mol |
IUPAC Name |
potassium;(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C43H50N4O14S2.K/c1-42(2)30-26-28(62(54,55)56)16-18-32(30)44(24-9-5-7-14-40(52)60-46-36(48)20-21-37(46)49)34(42)12-11-13-35-43(3,4)31-27-29(63(57,58)59)17-19-33(31)45(35)25-10-6-8-15-41(53)61-47-38(50)22-23-39(47)51;/h11-13,16-19,26-27H,5-10,14-15,20-25H2,1-4H3,(H-,54,55,56,57,58,59);/q;+1/p-1 |
InChI Key |
CBHGNVAPFRTZCF-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


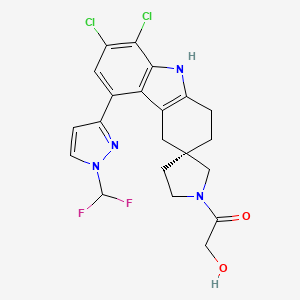
![disodium;3-[(2,4-dinitrophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12364586.png)

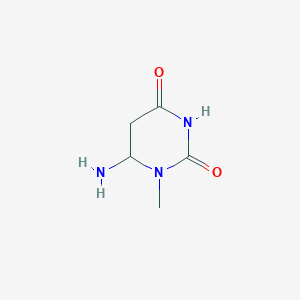

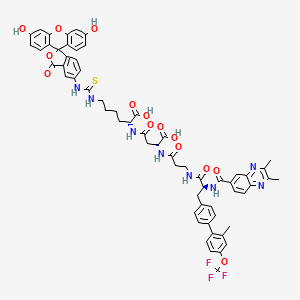
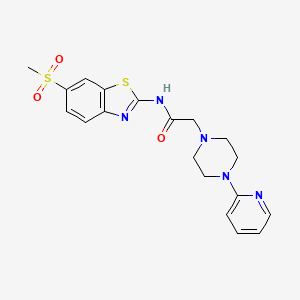

![(1S,3R,4R,5S)-4-[2-[2-(5-chlorothiophen-2-yl)ethynyl]-6-(ethylamino)purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B12364625.png)
